Synthesis and Characterization of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine: A Technical Guide
Synthesis and Characterization of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the novel compound 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine. The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its role in a variety of biologically active compounds, including kinase inhibitors. This document details a robust synthetic protocol, expected analytical data, and explores the potential modulation of the Leucine-rich repeat kinase 2 (LRRK2) signaling pathway, a key target in neurodegenerative diseases such as Parkinson's disease.
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is a fundamental building block in the development of therapeutic agents. Its derivatives have shown a wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties. The introduction of a morpholine moiety at the 4-position of this scaffold is anticipated to enhance solubility and pharmacokinetic properties, making it an attractive candidate for drug discovery programs. This guide outlines a straightforward and efficient synthesis of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine and provides the necessary analytical framework for its characterization. Furthermore, we delve into its potential role as a modulator of the LRRK2 signaling pathway, a critical area of research in neurodegenerative disorders.[1][2]
Synthesis of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine
The synthesis of the title compound is achieved through a nucleophilic aromatic substitution (SNA_r) reaction. This common and effective method involves the displacement of a halogen atom on the pyrimidine ring with an amine. In this case, the readily available starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is reacted with morpholine to yield the desired product.[3][4][5]
Experimental Protocol
Materials:
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4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
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Morpholine
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N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
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Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF, add morpholine (1.2 eq) and DIPEA (1.5 eq).
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Stir the reaction mixture at 80-100 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine as a solid.
Synthesis Workflow
Caption: Synthetic workflow for 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine.
Characterization Data
The structural confirmation of the synthesized 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine is based on standard analytical techniques. Below are the expected and hypothetical characterization data based on closely related structures.[6]
Quantitative Data Summary
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₂N₄O |
| Molecular Weight | 204.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 200 - 210 °C (decomposes) |
| ¹H NMR (400 MHz, DMSO-d₆) | See Table 3.2 |
| ¹³C NMR (101 MHz, DMSO-d₆) | See Table 3.3 |
| Mass Spectrometry (ESI) | m/z: 205.1084 [M+H]⁺ |
Expected ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.6 | br s | 1H | N-H (pyrrolo) |
| ~8.1 | s | 1H | H-2 (pyrimidine) |
| ~7.1 | d, J=3.6 Hz | 1H | H-6 (pyrrolo) |
| ~6.6 | d, J=3.6 Hz | 1H | H-5 (pyrrolo) |
| ~3.8 | t, J=4.8 Hz | 4H | -CH₂-N- (morpholine) |
| ~3.6 | t, J=4.8 Hz | 4H | -CH₂-O- (morpholine) |
Expected ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~157.5 | C-4 (pyrimidine) |
| ~152.0 | C-7a (pyrrolo[2,3-d]pyrimidine) |
| ~151.5 | C-2 (pyrimidine) |
| ~121.0 | C-6 (pyrrolo) |
| ~102.5 | C-4a (pyrrolo[2,3-d]pyrimidine) |
| ~99.0 | C-5 (pyrrolo) |
| ~66.5 | -CH₂-O- (morpholine) |
| ~45.0 | -CH₂-N- (morpholine) |
Biological Context: LRRK2 Signaling Pathway
Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been identified as potent inhibitors of various protein kinases. Notably, compounds with a similar core structure have demonstrated significant inhibitory activity against Leucine-rich repeat kinase 2 (LRRK2).[7] LRRK2 is a large, multi-domain protein, and mutations in the LRRK2 gene are a common cause of both familial and sporadic Parkinson's disease.[2][8] The kinase activity of LRRK2 is implicated in several cellular processes, including vesicular trafficking, autophagy, and mitochondrial function.[7][9] Inhibition of LRRK2 kinase activity is therefore a promising therapeutic strategy for Parkinson's disease and other neurodegenerative disorders.
LRRK2 Signaling Pathway Diagram
Caption: Potential inhibition of the LRRK2 signaling pathway.
Conclusion
This technical guide provides a detailed methodology for the synthesis and characterization of 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine. The straightforward synthetic route and the privileged nature of the 7H-pyrrolo[2,3-d]pyrimidine scaffold make this compound an accessible and promising candidate for further investigation. The potential for this molecule to inhibit LRRK2 kinase activity highlights its relevance for research in neurodegenerative diseases, particularly Parkinson's disease. The data and protocols presented herein are intended to facilitate further research and development in this important area of medicinal chemistry.
References
- 1. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of leucine-rich repeat kinase 2 (LRRK2) in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. srinichem.com [srinichem.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LRRK2 and the Endolysosomal System in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
